molecular formula C4H4ClNO B145266 2-Chloro-5-methyloxazole CAS No. 129053-68-5

2-Chloro-5-methyloxazole

Cat. No. B145266
M. Wt: 117.53 g/mol
InChI Key: CBCCZOGCQCTMGJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyloxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The specific structure of 2-chloro-5-methyloxazole includes a methyl group at the 5-position and a chlorine atom at the 2-position of the oxazole ring.

Synthesis Analysis

The synthesis of oxazole derivatives can be complex and may involve multiple steps. For instance, the synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles involves the treatment of trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles, which in turn are prepared from N-chloroacylimidates with hydrazines . Although this does not directly describe the synthesis of 2-chloro-5-methyloxazole, it provides insight into the types of reactions and intermediates that might be involved in synthesizing similar chlorinated oxazole compounds.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a compound with some structural similarities to 2-chloro-5-methyloxazole, shows a planar fused ring system with substituents such as chlorine and methyl groups . This suggests that 2-chloro-5-methyloxazole may also exhibit a planar structure due to the aromatic nature of the oxazole ring.

Chemical Reactions Analysis

Oxazole derivatives can participate in a variety of chemical reactions. The reactivity of the halomethyl group in oxazoles, as seen in 2-(halomethyl)-4,5-diaryloxazoles, allows for synthetic elaboration at the 2-position through substitution reactions to yield alkylamino, alkylthio, and alkoxy derivatives . This indicates that 2-chloro-5-methyloxazole could potentially undergo similar reactions at the chloromethyl group, leading to a diverse range of functionalized oxazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For instance, the presence of a chlorobenzyl group in 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole affects its vibrational modes as observed in FT-IR and Raman spectra, and its orientation and interaction with metal surfaces in SERS spectra . The antibacterial properties of this compound also highlight the potential biological activity of oxazole derivatives. Although the specific properties of 2-chloro-5-methyloxazole are not detailed in the provided papers, similar analytical techniques could be applied to determine its properties, and the presence of the chlorine and methyl groups could suggest certain chemical behaviors and interactions.

Scientific Research Applications

Energetic Studies and Computational Approaches

The energetic properties of chlorobenzoxadole derivatives, including 2-Chloro-5-methyloxazole, have been studied using experimental and computational techniques. This research provides insights into the thermochemical behavior of these compounds in various states (Silva, Cimas, & Silva, 2013).

Gold-Catalyzed Synthesis and Antiproliferative Activities

Gold-catalyzed synthesis of 2-methyloxazole derivatives has been explored, demonstrating their potential antiproliferative activities against various human carcinoma cell lines. This indicates their relevance in medical research, particularly in cancer therapy (Wu et al., 2013).

Synthetic Applications in Natural Product Synthesis

The development of oxazole conjunctive reagents, including 2-Chloro-5-methyloxazole derivatives, has been applied to the total synthesis of natural products like siphonazoles. This showcases their utility in complex organic synthesis and the production of bioactive compounds (Zhang, Polishchuk, Chen, & Ciufolini, 2009).

Applications in Pharmacology

Compounds like 5-Chlorofuran-2-yl-5-methyl-4-phenylisoxazole have been used to design new series of diarylisoxazoles. These compounds have been studied for their selectivity and potency as COX-1 inhibitors, indicating potential applications in pharmacological research (Vitale et al., 2013).

Corrosion Inhibition Studies

Research on derivatives like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole shows their effectiveness as corrosion inhibitors of mild steel in acidic environments. This demonstrates their potential applications in materials science and engineering (Moretti, Guidi, & Fabris, 2013).

properties

IUPAC Name

2-chloro-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c1-3-2-6-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCCZOGCQCTMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609402
Record name 2-Chloro-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyloxazole

CAS RN

129053-68-5
Record name 2-Chloro-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129053-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Maquestiau, FBB Abdelouahab… - Bulletin des Sociétés …, 1990 - Wiley Online Library
… La perte de CI' est aussi un processus majeur de fragmentation du 2-chloro-5-methyloxazole ionise 18' ' genere apres pyrolyse-eclair du triazolide 4. La liberation d'energie cinetique …
Number of citations: 0 onlinelibrary.wiley.com

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